2-Amino-3-pentanone hydrochloride

Catalog No.
S3443422
CAS No.
79851-68-6
M.F
C5H12ClNO
M. Wt
137.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-pentanone hydrochloride

CAS Number

79851-68-6

Product Name

2-Amino-3-pentanone hydrochloride

IUPAC Name

2-aminopentan-3-one;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

InChI

InChI=1S/C5H11NO.ClH/c1-3-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H

InChI Key

ZOONXWJXDICFEU-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)N.Cl

Canonical SMILES

CCC(=O)C(C)N.Cl

2-Amino-3-pentanone hydrochloride is an organic compound with the molecular formula C5_5H12_{12}ClNO. It consists of a pentanone backbone with an amino group at the second carbon and a hydrochloride salt form. This compound is classified as a ketone and an amine, which contributes to its unique chemical properties and potential biological activities. The compound is often utilized in research settings for its reactivity and ability to serve as a precursor in various synthetic pathways.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or other carbonyl compounds to form imines or enamines.
  • Reduction Reactions: The ketone functionality can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of 2-Amino-3-pentanone hydrochloride in organic synthesis.

Research indicates that 2-Amino-3-pentanone hydrochloride exhibits various biological activities, particularly in pharmacological applications. It has been studied for its potential neuroprotective effects and interactions with neurotransmitter systems. In particular, its structural similarity to certain neurotransmitters suggests it may play a role in modulating synaptic activity, although detailed studies are still ongoing to fully elucidate its mechanisms of action .

Several methods exist for synthesizing 2-Amino-3-pentanone hydrochloride:

  • Reductive Amination: This method involves the reaction of 3-pentanone with ammonia or an amine in the presence of a reducing agent.
  • Alkylation of Amines: Starting from 2-amino-3-pentanone, alkylation can be performed using alkyl halides.
  • Hydrochlorination: The hydrochloride salt can be formed by reacting 2-amino-3-pentanone with hydrochloric acid under controlled conditions.

These synthesis routes provide flexibility depending on the desired purity and yield of the product.

2-Amino-3-pentanone hydrochloride finds applications in several fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research: The compound serves as a tool in biochemical assays and studies related to neurotransmitter function.
  • Chemical Synthesis: Its reactivity makes it useful in organic synthesis for producing more complex molecules.

Studies involving 2-Amino-3-pentanone hydrochloride have focused on its interactions with biological macromolecules. For example, research has shown that it can interact with sulfhydryl groups in proteins, which may influence enzyme activity and signaling pathways . Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.

Several compounds share structural similarities with 2-Amino-3-pentanone hydrochloride, including:

Compound NameStructureKey Characteristics
1-(Dimethylamino)-4-methyl-3-pentanoneC7_7H15_{15}NContains a dimethylamino group; used in similar applications.
4-Amino-2-pentanone hydrochlorideC5_5H12_{12}ClNSimilar amine structure; different position of amino group.
1-Chloro-4-methyl-3-pentanoneC6_6H11_{11}ClOChlorinated derivative; used in synthetic pathways.

The uniqueness of 2-Amino-3-pentanone hydrochloride lies in its specific combination of functional groups, which allows it to participate in distinct

Sequence

A

Dates

Modify: 2023-08-19

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